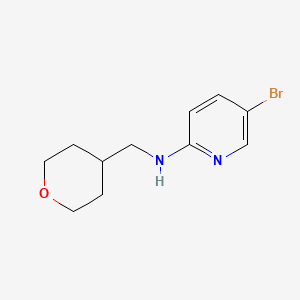

5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-Bromo-N-methyl-2-[(tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinemethanamine”, have been reported . It has a predicted boiling point of 374.4±42.0 °C, a predicted density of 1.381±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr), and a predicted pKa of 7.22±0.10 .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have been focusing on the synthesis and physical-chemical characterization of compounds for various applications. For instance, Stagni et al. (2008) reported the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes, revealing the role of ancillary ligands in color tuning of these complexes. These findings indicate the potential of such compounds in the development of organic light-emitting devices (OLEDs) and other light-emitting materials (Stagni et al., 2008).

Material Science Applications

In material science, the development of polymetallic architectures using bromo-containing species has been explored. Although some bromo-containing species displayed poor photophysical performances, their synthesis is considered attractive for the construction of polymetallic architectures, which could have implications for electronic properties tuning and the development of advanced materials (Stagni et al., 2008).

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis of novel compounds often explores their potential as therapeutic agents. For example, Ananda et al. (2017) synthesized novel pyrazole derivatives and assessed their cytotoxic effects against cancer cell lines, revealing potential for the development of small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

Mécanisme D'action

Mode of Action

5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine interacts with its target, ALK-2, by binding to its extracellular ligand binding domain and regulated intracellular serine/threonine kinase domain . This interaction is crucial for signal transduction .

Biochemical Pathways

The compound this compound affects the Bone morphogenic proteins (BMPs) pathway . BMPs are multi-functional growth factors that are members of the transforming growth factor β (TGFβ) superfamily . BMP signaling plays a role in heart, neural, and cartilage development as well as in postnatal bone formation .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role in the BMP signaling pathway . By interacting with ALK-2, it can influence the BMP signaling, which plays a critical role in skeletal and joint morphogenesis .

Propriétés

IUPAC Name |

5-bromo-N-(oxan-4-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-10-1-2-11(14-8-10)13-7-9-3-5-15-6-4-9/h1-2,8-9H,3-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKALMQFRIQSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

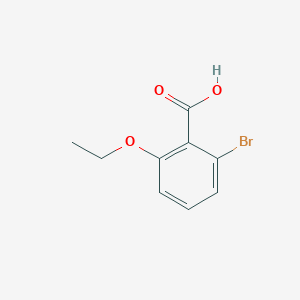

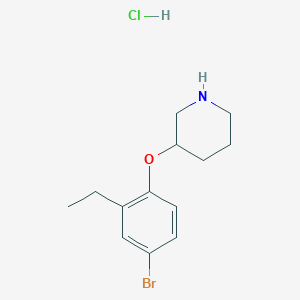

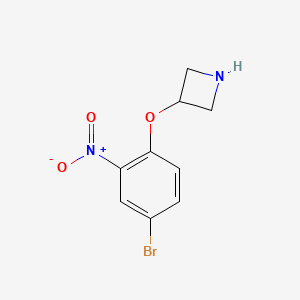

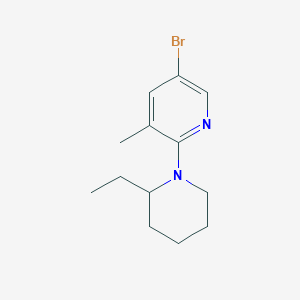

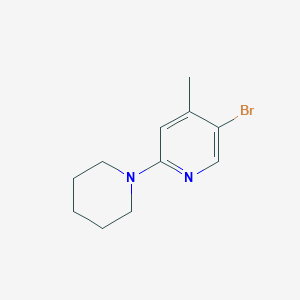

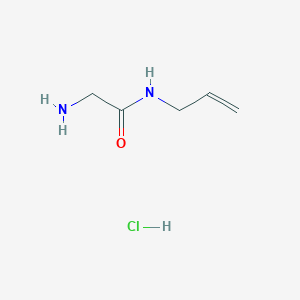

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)

![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)

![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)

![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)